Myclobutanil D4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myclobutanil D4 involves the substitution of phenyl protons with deuterium. One common method includes the reaction of p-chlorobenzyl cyanide with n-propylcarbinyl chloride in the presence of triethylamine and aqueous sodium hydroxide solution . The reaction is carried out at 60-70°C for 5-7 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Myclobutanil D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Myclobutanil D4 is widely used in scientific research, particularly in:
Mechanism of Action
Myclobutanil D4 exerts its effects by inhibiting the ergosterol biosynthesis pathway in fungi . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity of the cell membrane, leading to fungal cell death . The molecular targets involved include enzymes in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Triadimenol: Another triazole fungicide with similar applications.
Propiconazole: A triazole fungicide used in agriculture.
Tebuconazole: Known for its broad-spectrum fungicidal activity.
Uniqueness of Myclobutanil D4
This compound is unique due to its isotope-labeled structure, which makes it particularly useful in analytical applications. The deuterium labeling allows for precise quantification and analysis in mass spectrometry, providing an advantage over non-labeled analogs .
Properties
CAS No. |
2140327-34-8 |
---|---|
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i4D,5D,6D,7D |
InChI Key |
HZJKXKUJVSEEFU-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CCCC)(CN2C=NC=N2)C#N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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